Cas no 1394648-08-8 (3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide)

3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- AKOS033068260
- 3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide
- Z1129497752
- EN300-26687761
- 1394648-08-8
-
- インチ: 1S/C15H13Cl2N3O/c16-9-3-4-11-10(7-9)12(17)13(19-11)14(21)20-15(8-18)5-1-2-6-15/h3-4,7,19H,1-2,5-6H2,(H,20,21)
- InChIKey: RWENTJXOPWYSEK-UHFFFAOYSA-N
- ほほえんだ: ClC1C2C=C(C=CC=2NC=1C(NC1(C#N)CCCC1)=O)Cl
計算された属性
- せいみつぶんしりょう: 321.0435674g/mol
- どういたいしつりょう: 321.0435674g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 469
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 68.7Ų
3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26687761-0.05g |
1394648-08-8 | 90% | 0.05g |
$212.0 | 2023-09-11 |
3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide 関連文献
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
4. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamideに関する追加情報
Comprehensive Overview of 3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide (CAS No. 1394648-08-8)
3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide (CAS No. 1394648-08-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential applications. This compound belongs to the indole-2-carboxamide family, a class of molecules known for their diverse biological activities. The presence of dichloro and cyanocyclopentyl substituents enhances its reactivity and makes it a valuable intermediate in synthetic chemistry.
In recent years, the demand for indole derivatives has surged, driven by their role in drug discovery and material science. Researchers are particularly interested in 3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide due to its potential as a building block for kinase inhibitors and antimicrobial agents. Its CAS No. 1394648-08-8 is frequently searched in academic databases, reflecting its relevance in cutting-edge studies.
The compound's molecular structure features a 1H-indole core, which is a privileged scaffold in medicinal chemistry. The addition of 3,5-dichloro groups increases its lipophilicity, potentially improving membrane permeability in biological systems. Meanwhile, the 1-cyanocyclopentyl moiety introduces steric hindrance, which can influence binding affinity to target proteins. These attributes make it a subject of interest for structure-activity relationship (SAR) studies.
From a synthetic perspective, 3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide is often synthesized via amide coupling reactions involving 3,5-dichloro-1H-indole-2-carboxylic acid and 1-cyanocyclopentylamine. Optimizing these reactions for higher yields and purity is a common topic in organic chemistry forums and patent literature. Researchers also explore its crystallization behavior and solubility profiles to facilitate formulation development.
In the context of drug discovery, this compound's pharmacophore has been investigated for modulating enzyme targets such as tyrosine kinases and phosphodiesterases. Its bioisosteric properties are another area of exploration, as scientists seek to design analogs with improved pharmacokinetics. The CAS No. 1394648-08-8 is often cited in preclinical research publications, highlighting its translational potential.
Beyond pharmaceuticals, 3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide has applications in agrochemical innovation. Its chlorinated indole backbone is studied for pest control formulations, leveraging its potential to disrupt insect growth regulators. This dual utility in human health and crop protection underscores its versatility.
Environmental and green chemistry considerations are also pivotal when working with this compound. Researchers focus on sustainable synthesis methods to minimize waste and energy consumption. The cyanocyclopentyl group, in particular, poses challenges for biodegradation, prompting studies on eco-friendly derivatives.
In summary, 3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide (CAS No. 1394648-08-8) represents a multifaceted compound with broad scientific appeal. Its integration into high-throughput screening libraries and computational modeling workflows further solidifies its status as a key player in modern chemistry. As interdisciplinary research advances, this molecule is poised to contribute to breakthroughs in therapeutics and sustainable agriculture.
1394648-08-8 (3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide) 関連製品
- 1153484-01-5(1-{1-(2-bromophenyl)ethylamino}propan-2-ol)
- 1396875-12-9(4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidine)
- 1379443-52-3((1S)-3-amino-1-(3-chlorophenyl)propan-1-ol)
- 2034536-98-4(2-bromo-N-{5-(furan-2-yl)pyridin-3-ylmethyl}-5-methoxybenzamide)
- 2877688-67-8(N-(oxan-4-yl)-2-[1-(quinoxalin-2-yl)piperidin-4-yl]acetamide)
- 2680536-37-0(tert-butyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 1306605-87-7(2-chloro-5-[(4-methoxyphenyl)methyl]-4,6-dimethylpyrimidine)
- 721413-47-4(3-methoxy-4-(3-methylbut-3-en-1-yl)oxybenzaldehyde)
- 2413904-39-7(tert-butyl N-(2-hydroxy-5-methylquinolin-6-yl)carbamate)
- 330200-97-0(4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-4-nitrophenyl)benzamide)




